Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: is an organic compound with a complex structure that includes a benzaldehyde core substituted with a bromine atom and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the bromination of a benzaldehyde derivative followed by the protection of the hydroxyl group with a TBDMS group. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to achieve selective bromination. The hydroxyl group protection is usually carried out using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzoic acid.
Reduction: 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the modification of surfaces and the creation of functionalized materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site.
Comparison with Similar Compounds
Benzaldehyde, 2-bromo-: This compound lacks the TBDMS protecting group, making it more reactive at the hydroxyl site.
Benzaldehyde, 5-hydroxy-2-bromo-: This compound has a free hydroxyl group, which can participate in additional reactions.
Benzaldehyde, 2-bromo-5-methoxy-: This compound has a methoxy group instead of a TBDMS group, affecting its reactivity and solubility.
Uniqueness: Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to the presence of the TBDMS protecting group, which provides stability and selectivity in reactions. This makes it a valuable intermediate in synthetic chemistry, allowing for controlled and selective transformations.
Properties
CAS No. |
351418-50-3 |
---|---|
Molecular Formula |
C13H19BrO2Si |
Molecular Weight |
315.28 g/mol |
IUPAC Name |
2-bromo-5-[tert-butyl(dimethyl)silyl]oxybenzaldehyde |
InChI |
InChI=1S/C13H19BrO2Si/c1-13(2,3)17(4,5)16-11-6-7-12(14)10(8-11)9-15/h6-9H,1-5H3 |
InChI Key |
WFTNKARORKNPBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.